molecular formula C22H22N2O3 B2947101 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone CAS No. 1904200-77-6

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone

Cat. No. B2947101
CAS RN: 1904200-77-6
M. Wt: 362.429
InChI Key: WKGFUZOFNWBFJQ-UHFFFAOYSA-N
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Description

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as QTP and is a derivative of the well-known drug, quinine. QTP has been found to have a unique mechanism of action and is currently being studied for its effects on various biochemical and physiological processes.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to quinoline and pyrrolidinyl groups have been explored for their potential anti-cancer properties. For instance, derivatives like anilino-3H-pyrrolo[3,2-f]quinoline have shown high antiproliferative activity through mechanisms such as DNA intercalation, inhibition of DNA topoisomerase II, and cell cycle arrest, suggesting possible pathways for cancer treatment research (L. D. Via et al., 2008).

Catalytic Applications

Quinoline derivatives have also been explored in catalysis, such as in the synthesis of iron and cobalt complexes with NNN tridentate ligands. These complexes exhibit good catalytic activities for ethylene reactivity, including oligomerization and polymerization, highlighting the versatility of quinoline-containing ligands in organometallic chemistry and industrial applications (Wen‐Hua Sun et al., 2007).

Antibacterial Properties

Novel series of substituted ethanones with quinoline and pyridine moieties have been synthesized and tested for their antibacterial activities. Some of these compounds have shown promising antibacterial effects against various bacterial strains, indicating their potential as leads for developing new antibacterial agents (R. S. Joshi et al., 2011).

Synthesis and Chemical Properties

The structural motifs present in "1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone" are integral to diverse synthetic strategies and chemical reactions. For instance, the synthesis and characterization of related compounds have enabled the development of new materials and the study of their electronic and structural properties, contributing to fields such as materials science, pharmaceutical chemistry, and organic synthesis (A. Abdula et al., 2018).

properties

IUPAC Name

2-(3-methylphenoxy)-1-(3-quinolin-8-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-16-5-2-8-18(13-16)26-15-21(25)24-12-10-19(14-24)27-20-9-3-6-17-7-4-11-23-22(17)20/h2-9,11,13,19H,10,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGFUZOFNWBFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone

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